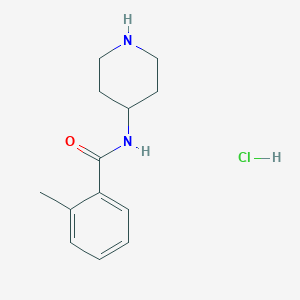

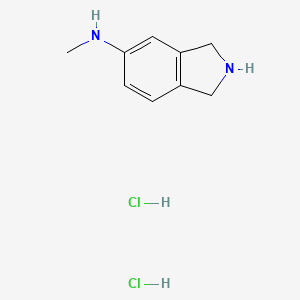

2-methyl-N-(piperidin-4-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

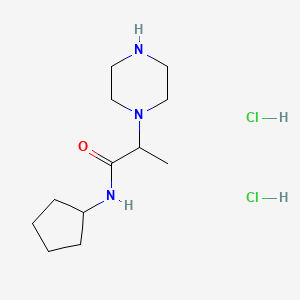

“2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 2064217-81-6 . It has a molecular weight of 254.76 . It is a solid substance that should be stored at 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3,(H,14,16);1H .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at 2-8°C .Scientific Research Applications

2-methyl-N-(piperidin-4-yl)benzamide hydrochloride has been studied for its potential applications in scientific research. It has been studied for its ability to bind to and inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been studied as a potential drug candidate for the treatment of certain diseases, such as cancer and inflammation.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .

Biochemical Pathways

The compound affects the HIF-1 pathway, which is critical for cellular adaptation to hypoxic conditions . Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound’s molecular weight is 25476 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor tissue . The increase of HIF expression in a hypoxic environment around the tumor tissue can promote the development of tumors . Inducing hif gene overexpression can inhibit tumor growth and development .

Advantages and Limitations for Lab Experiments

2-methyl-N-(piperidin-4-yl)benzamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that this compound can be toxic in high concentrations, so it is important to use caution when working with it.

Future Directions

There are several potential future directions for research on 2-methyl-N-(piperidin-4-yl)benzamide hydrochloride. One potential direction is to further study its potential as a drug candidate for the treatment of certain diseases, such as cancer and inflammation. In addition, further research could be done to explore its potential as an inhibitor of other enzymes. Finally, further research could be done to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.

Synthesis Methods

2-methyl-N-(piperidin-4-yl)benzamide hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 4-piperidone with ethyl chloroformate, which yields an ethyl ester. This is then reacted with ammonia to form a hydrochloride salt, which is then reacted with methyl iodide to form this compound.

Safety and Hazards

The safety information for “2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name |

2-methyl-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJYGASHNGHXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)

![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)

![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)

methanone](/img/structure/B6600216.png)

![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)